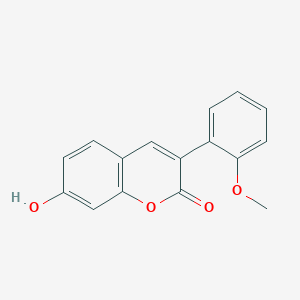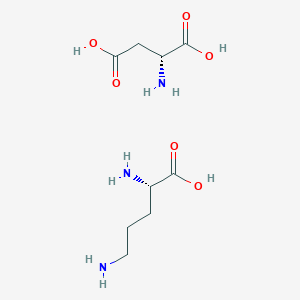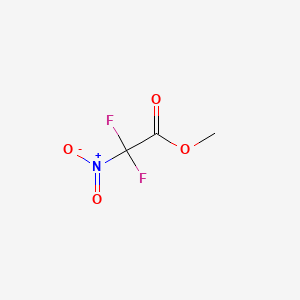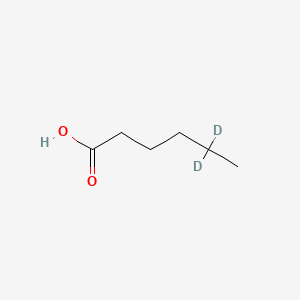
Hexanoic-5,5-d2 acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoic-5,5-d2 acid, also known as 5,5-Dideuteriohexanoic acid, is a deuterated form of hexanoic acid. This compound is characterized by the presence of two deuterium atoms at the fifth carbon position in the hexanoic acid chain. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is primarily used in scientific research, particularly in studies involving isotopic labeling and tracing.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanoic-5,5-d2 acid can be synthesized through various methods. One common approach involves the deuteration of hexanoic acid using deuterium gas (D2) in the presence of a catalyst. The reaction typically occurs under high pressure and elevated temperatures to ensure the efficient incorporation of deuterium atoms into the hexanoic acid molecule.
Industrial Production Methods
Industrial production of this compound often involves the use of specialized reactors designed to handle high-pressure deuterium gas. The process requires stringent control of reaction conditions, including temperature, pressure, and catalyst concentration, to achieve high yields and purity of the deuterated product. The final product is then purified using techniques such as distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Hexanoic-5,5-d2 acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hexanoic acid derivatives, such as hexanoic acid-5,5-d2 aldehyde or hexanoic acid-5,5-d2 ketone.
Reduction: Reduction reactions can convert this compound into hexanoic-5,5-d2 alcohol.
Substitution: The deuterium atoms in this compound can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
Oxidation: Hexanoic acid-5,5-d2 aldehyde, hexanoic acid-5,5-d2 ketone.
Reduction: Hexanoic-5,5-d2 alcohol.
Substitution: Various hexanoic acid-5,5-d2 derivatives depending on the substituent used.
Scientific Research Applications
Hexanoic-5,5-d2 acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in isotopic labeling studies to investigate reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of deuterated compounds for use in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hexanoic-5,5-d2 acid is primarily related to its role as a deuterated analog of hexanoic acid. The presence of deuterium atoms can influence the compound’s physical and chemical properties, such as its reactivity and stability. In biological systems, this compound can be incorporated into metabolic pathways, allowing researchers to trace its movement and transformation within the organism. The molecular targets and pathways involved depend on the specific application and context of the study.
Comparison with Similar Compounds
Hexanoic-5,5-d2 acid can be compared with other deuterated and non-deuterated fatty acids:
Hexanoic acid: The non-deuterated form of this compound, commonly used in various industrial and research applications.
Hexanoic acid-2,2-d2: Another deuterated form of hexanoic acid with deuterium atoms at the second carbon position.
Pentanoic acid: A similar fatty acid with one less carbon atom, used in similar applications but with different physical and chemical properties.
The uniqueness of this compound lies in its specific isotopic labeling, which allows for precise tracing and analysis in scientific studies. This makes it a valuable tool in research areas where understanding the detailed behavior of molecules is crucial.
Properties
Molecular Formula |
C6H12O2 |
|---|---|
Molecular Weight |
118.17 g/mol |
IUPAC Name |
5,5-dideuteriohexanoic acid |
InChI |
InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/i2D2 |
InChI Key |
FUZZWVXGSFPDMH-CBTSVUPCSA-N |
Isomeric SMILES |
[2H]C([2H])(C)CCCC(=O)O |
Canonical SMILES |
CCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


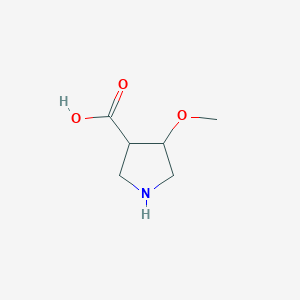
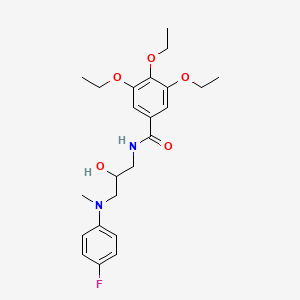
![2-Propenoic acid, 2-methyl-, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13415550.png)
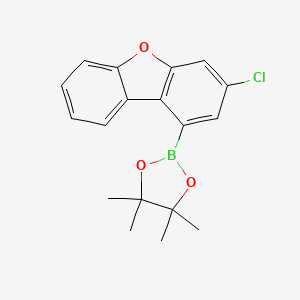
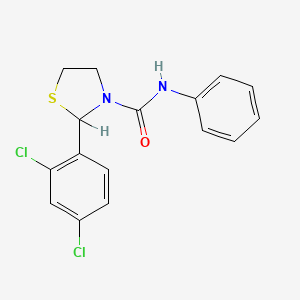
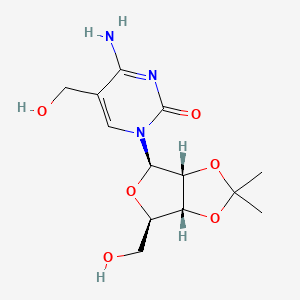
![N-(2-Ammonioethyl)ethylenediammonium tris[tetrafluoroborate(1-)]](/img/structure/B13415592.png)

